5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride
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Overview
Description
“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H11N3. It is a derivative of the 1,6-naphthyridine family . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives, which includes “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride”, often relies on efficient double Sonogashira reactions of dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” is characterized by a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
The predicted physical and chemical properties of “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” include a boiling point of 323.9±42.0 °C and a density of 1.167±0.06 g/cm3. The compound has a pKa value of 7.80±0.20 .Scientific Research Applications
Anticancer Properties
Functionalized 1,6-naphthyridines, which include “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride”, have been studied for their anticancer properties . These compounds have shown promising results in different cancer cell lines .
Anti-HIV Activity
N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” could potentially be used in the treatment of HIV .
Anti-microbial Activity
1,6-naphthyridines are known to have antimicrobial activities . This implies that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” could be used in the development of new antimicrobial drugs .
Analgesic Properties
1,6-naphthyridines have been found to have analgesic properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” could be used in pain management .
Anti-inflammatory Activity
1,6-naphthyridines are known to have anti-inflammatory activities . This implies that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” could be used in the treatment of inflammatory diseases .
Anti-oxidant Activity
1,6-naphthyridines have been found to have antioxidant activities . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” could be used in the prevention of diseases caused by oxidative stress .
Mechanism of Action
While the specific mechanism of action for “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” is not mentioned in the search results, it’s worth noting that many 1,6-naphthyridines exhibit a variety of biological activities, which suggests that this compound may also have potential biological applications .
Safety and Hazards
The safety information available for “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBKMEXKRGKXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride |
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